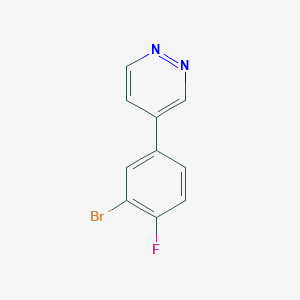

4-(3-Bromo-4-fluorophenyl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromo-4-fluorophenyl)pyridazine is a chemical compound with the CAS Number: 2402828-74-2 . It has a molecular weight of 253.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Agricultural Chemistry

Pyridazine derivatives exhibit significant herbicidal activities, making them valuable for agricultural applications. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and demonstrated to inhibit chlorophyll at very low concentrations, showing higher or comparable herbicidal effectiveness against dicotyledonous plants compared to commercial herbicides like diflufenican (Han Xu et al., 2008). Another study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibited excellent herbicidal activities, suggesting the importance of specific substituents for enhancing activity (Han Xu et al., 2012).

Medicinal Chemistry

In the realm of medicinal chemistry, pyridazine derivatives have been identified for their potential anticancer, antiangiogenic, and antioxidant properties. A study on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed significant inhibitory effects on various human cancer cell lines, with some compounds showing potent antiangiogenic activity against critical cytokines involved in tumor progression (V. T. Kamble et al., 2015). These findings indicate the potential of pyridazine derivatives in developing new anticancer agents.

Environmental Science

Pyridazine derivatives also find applications in environmental science, particularly in the detection of hazardous substances. A ratiometric fluorescent probe based on a pyridazine derivative was developed for the sensitive detection of hydrazine in biological and water samples. This probe demonstrates low cytotoxicity, high selectivity, and a large Stokes shift, making it suitable for environmental monitoring (Meiqing Zhu et al., 2019).

Material Science

In material science, pyridazine derivatives are explored for their luminescent properties. For example, difluoroboron complexes of N,O-benzamide ligands with pyridazine moieties were synthesized, exhibiting blue fluorescence with potential applications in organic materials and biological imaging (M. Yamaji et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 4-(3-Bromo-4-fluorophenyl)pyridazine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulse transmission in both mammals and fish .

Mode of Action

The compound’s interaction with its target, AchE, can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . This is because a reduction in AchE activity can affect normal nerve pulse transmission .

Biochemical Pathways

The compound’s action can lead to an increase in the concentration of Malondialdehyde (MDA) , a common biomarker for cells and tissue oxidative injury . This increase, however, was found to be statistically insignificant .

Result of Action

The result of the compound’s action is a potential neurotoxic effect, as evidenced by changes in AchE activity and MDA levels in the brain of alevins . This can be associated with changes in behavioral parameters and swimming potential .

Propiedades

IUPAC Name |

4-(3-bromo-4-fluorophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCNQQBTDAQHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)